(1-Chloro-2-methylpentan-2-yl)cyclobutane
Description
Contextualization of Quaternary Alkyl Halides in Stereocontrolled Synthesis
Quaternary carbon centers, which are carbon atoms bonded to four other carbon atoms, are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. nih.gov The construction of these centers in a stereocontrolled manner represents a formidable challenge in organic synthesis. Quaternary alkyl halides, such as the one present in (1-Chloro-2-methylpentan-2-yl)cyclobutane, are crucial intermediates in the synthesis of these complex molecules.
The development of catalytic and enantioselective methods for the formation of all-carbon quaternary stereocenters is a significant focus of modern research. nih.gov Traditional methods often rely on the alkylation of enolates, but these can be limited by issues of reactivity and selectivity, especially with sterically demanding substrates. nih.gov More recent approaches have explored transition-metal-catalyzed cross-coupling reactions, which offer a powerful alternative for the construction of these challenging linkages. science.gov The presence of the halogen atom in quaternary alkyl halides provides a handle for a variety of transformations, including nucleophilic substitution and cross-coupling reactions, making them versatile building blocks in stereocontrolled synthesis. nih.gov The development of methods that can effectively control the stereochemistry at the newly formed quaternary center is of paramount importance for the synthesis of enantiomerically pure complex molecules. organic-chemistry.org
Significance of Cyclobutane (B1203170) Ring Systems as Structural Motifs in Organic Chemistry
Cyclobutane rings, once considered mere chemical curiosities, are now recognized as important structural motifs in a variety of natural products and medicinally relevant compounds. nih.govlmu.edu The four-membered ring imparts unique conformational and electronic properties to a molecule. The inherent ring strain in cyclobutane, a combination of angle strain and torsional strain, leads to distinct reactivity compared to its acyclic or larger ring counterparts. wikipedia.orgmasterorganicchemistry.com This strain energy, approximately 26.5 kcal/mol, results from the deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° to approximately 88° in a puckered conformation. nih.govlmu.edu
The unique three-dimensional structure of the cyclobutane ring provides a scaffold for presenting substituents in well-defined spatial orientations, which can be crucial for biological activity. nih.gov The inclusion of a cyclobutane moiety can lead to conformational restriction in a molecule, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. nih.gov Furthermore, the C-C bonds in cyclobutane have a higher p-character, which can influence the molecule's electronic properties. nih.gov The synthetic utility of cyclobutanes is also significant, as the relief of ring strain can be a powerful driving force for various chemical transformations, making them versatile intermediates in organic synthesis. researchgate.net
Interactive Data Table: Properties of Small Cycloalkanes
| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle |
| Cyclopropane | 27.6 | 60° |
| Cyclobutane | 26.3 | ~88° (puckered) |
| Cyclopentane (B165970) | 6.2 | ~105° (envelope) |
| Cyclohexane | 0 | 109.5° (chair) |
Data sourced from various organic chemistry resources.
Overview of Synthetic Challenges Posed by Halogenated, Sterically Hindered Cycloalkanes
The synthesis of molecules like this compound, which combine a halogenated, sterically hindered center with a strained ring system, presents a unique set of synthetic challenges. The creation of the quaternary carbon center is inherently difficult due to steric hindrance, which can impede the approach of reagents. rsc.org The presence of the bulky cyclobutyl group adjacent to the quaternary center further exacerbates this steric congestion.
Traditional synthetic methods may prove inefficient for constructing such hindered systems. For instance, nucleophilic substitution reactions at the tertiary carbon bearing the chlorine atom would likely be disfavored due to steric hindrance, and elimination reactions might become a competing pathway. The synthesis of the cyclobutane ring itself can also be challenging, often requiring specialized photochemical or cycloaddition reactions. wikipedia.org The precise control of stereochemistry at the quaternary center during the synthesis of such a molecule is a significant hurdle. nih.govnih.gov Overcoming these challenges often requires the development of novel synthetic strategies and catalysts that can operate effectively in sterically demanding environments.
Historical Development of Research on Strained Ring Systems and Halogenated Hydrocarbons
The study of strained ring systems has a rich history, dating back to the late 19th century. In 1885, Adolf von Baeyer proposed his "strain theory" to explain the relative stabilities of cycloalkanes. wikipedia.orglibretexts.org Baeyer postulated that the deviation of bond angles from the ideal tetrahedral angle created "angle strain," making smaller rings less stable. libretexts.org While Baeyer's initial theory was based on the incorrect assumption of planar rings, it laid the groundwork for our modern understanding of ring strain, which now also includes torsional and steric strain. wikipedia.orgpharmacy180.com The development of conformational analysis by chemists like Derek Barton in the mid-20th century provided a more nuanced understanding of the three-dimensional structures and stabilities of cyclic molecules. pharmacy180.com
The history of halogenated hydrocarbons is intertwined with the growth of the chemical industry in the 20th century. science.govacs.org These compounds found widespread use as refrigerants, solvents, and in the synthesis of polymers. nc.gov Early research focused on the synthesis and physical properties of these compounds. However, in the latter half of the 20th century, the environmental impact of certain halogenated hydrocarbons, particularly their role in ozone depletion, became a major area of research, leading to international agreements like the Montreal Protocol to regulate their use. hkust.edu.hk Contemporary research on halogenated hydrocarbons continues to explore their synthetic applications while also focusing on developing more environmentally benign alternatives. science.govtaylorandfrancis.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19Cl |
|---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
(1-chloro-2-methylpentan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H19Cl/c1-3-7-10(2,8-11)9-5-4-6-9/h9H,3-8H2,1-2H3 |
InChI Key |
WRRJJAFCFFJDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCl)C1CCC1 |
Origin of Product |
United States |
Retrosynthetic Strategies and Advanced Synthetic Methodologies for 1 Chloro 2 Methylpentan 2 Yl Cyclobutane
Formation of the Cyclobutane (B1203170) Core
The construction of the cyclobutane ring is a pivotal step in the synthesis of the target molecule. Modern organic synthesis offers several powerful methods for the formation of four-membered rings, each with its own advantages and challenges.
Modern [2+2] Cycloaddition Approaches (e.g., Photochemical, Thermal, Transition-Metal Catalyzed)
[2+2] cycloaddition reactions are among the most common and effective methods for synthesizing cyclobutane rings. kib.ac.cn This approach involves the union of two olefinic components to form a four-membered ring.
Photochemical [2+2] Cycloaddition: This method relies on the photoexcitation of one of the alkene partners to an excited state, which then reacts with a ground-state alkene. acs.org The reaction can proceed through either a concerted or a stepwise mechanism involving a diradical intermediate. baranlab.org For the synthesis of a substituted cyclobutane, a substituted alkene and ethylene (B1197577) could be envisioned as reaction partners. A key challenge in photochemical [2+2] cycloadditions can be controlling the regioselectivity and stereoselectivity. fiveable.meresearchgate.net
Thermal [2+2] Cycloaddition: While symmetry-forbidden under purely thermal concerted conditions for simple alkenes, thermal [2+2] cycloadditions can be achieved with activated alkenes such as ketenes or under high pressure. fiveable.melibretexts.orgru.nl The reaction of a ketene (B1206846) with an alkene, for instance, proceeds through a concerted, antarafacial cycloaddition to yield a cyclobutanone (B123998), which could then be further elaborated. libretexts.orgharvard.edu A recent development involves the thermal [2+2] cycloaddition between vinyl boronates and in situ generated keteniminium salts to produce borylated cyclobutanes. rsc.org
Transition-Metal Catalyzed [2+2] Cycloaddition: Transition metal catalysts, particularly those based on copper, nickel, rhodium, and gold, have emerged as powerful tools for promoting [2+2] cycloaddition reactions under milder conditions and with greater control over selectivity. nih.govresearchgate.netorganic-chemistry.org For example, copper(I) salts can catalyze the photodimerization of olefins. acs.orgnih.gov These catalysts can facilitate the reaction by forming metallacyclopentane intermediates, which then undergo reductive elimination to furnish the cyclobutane ring. researchgate.net Catalytic enantioselective [2+2] cycloadditions have also been developed, offering access to chiral cyclobutanes. nih.gov
| Approach | Conditions | Key Intermediates/States | Advantages | Challenges |
|---|---|---|---|---|
| Photochemical | UV or visible light, often with a photosensitizer. acs.orgbaranlab.org | Excited state alkene, diradical intermediates. baranlab.org | Access to a wide range of cyclobutanes. acs.org | Control of regio- and stereoselectivity can be difficult. fiveable.me |
| Thermal | High temperature or pressure, or use of activated alkenes (e.g., ketenes). fiveable.melibretexts.org | Concerted transition state (with activated alkenes). libretexts.org | Can be highly regioselective with activated substrates. nih.gov | Limited to specific substrate classes; harsh conditions may be required. fiveable.me |
| Transition-Metal Catalyzed | Variety of transition metal catalysts (e.g., Cu, Ni, Rh, Au). nih.govresearchgate.net | Metallacyclopentane intermediates. researchgate.net | Milder reaction conditions, improved selectivity, potential for enantioselectivity. nih.govnih.gov | Catalyst cost and sensitivity. |
Ring-Closing Metathesis Strategies for Four-Membered Rings
Ring-closing metathesis (RCM) has become a powerful and versatile method for the synthesis of cyclic compounds of various ring sizes. organic-chemistry.orgwikipedia.org While most commonly employed for the formation of 5- to 7-membered rings, RCM can also be utilized for the synthesis of cyclobutenes, which can then be hydrogenated to the corresponding cyclobutanes. The reaction involves the intramolecular metathesis of a diene substrate, catalyzed by ruthenium or molybdenum alkylidene complexes, to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.orgreddit.com The formation of four-membered rings via RCM can be thermodynamically challenging due to ring strain. However, with appropriate substitution patterns and reaction conditions, this method can be a viable approach.
Carbene and Carbenoid Additions to Olefins Leading to Cyclobutanes
While the addition of carbenes and carbenoids to alkenes is a primary method for the synthesis of cyclopropanes, certain carbenes or carbenoid-like species can participate in reactions that lead to cyclobutanes. openstax.orglibretexts.orglibretexts.org For instance, the reaction of certain metal-carbene complexes with alkenes can proceed through a [2+2] cycloaddition pathway to afford cyclobutanes. Additionally, vinylcarbenes can undergo intramolecular cyclization to form cyclobutenes. While not a direct route to saturated cyclobutanes from simple alkenes, these methods offer alternative pathways for the construction of the four-membered ring.
Construction of the Quaternary Chlorinated Pentane (B18724) Side Chain
The synthesis of the (1-chloro-2-methylpentan-2-yl) side chain presents the significant challenge of constructing a quaternary carbon center with a specific substitution pattern, including a chlorine atom.
Regioselective and Stereoselective Halogenation Reactions at Quaternary Carbon Centers
The direct halogenation of a tertiary C-H bond at a quaternary carbon center is a potential route to introduce the chlorine atom. Radical halogenation can exhibit regioselectivity for the most substituted carbon atom due to the increased stability of the resulting tertiary radical intermediate. youtube.comyoutube.com However, achieving high selectivity can be challenging, and mixtures of products are often obtained. Furthermore, controlling the stereochemistry of such a reaction is generally not possible. More advanced methods for site-selective halogenation, potentially involving directed C-H activation, would be necessary to achieve the desired regioselectivity.
Grignard or Organolithium Additions for Quaternary Carbon Formation
A more controlled and predictable approach to constructing the quaternary carbon center involves the addition of organometallic reagents, such as Grignard or organolithium reagents, to a suitable ketone precursor. dalalinstitute.comyoutube.comlibretexts.org In a retrosynthetic sense, the target side chain can be disconnected at the bond between the quaternary carbon and the cyclobutane ring.
This leads to a retrosynthetic pathway where a ketone, 1-(cyclobutyl)propan-1-one, could be reacted with a propyl Grignard reagent (propylmagnesium bromide) or propyllithium. chemistrysteps.comorganicchemistrydata.org The resulting tertiary alcohol could then be subjected to a nucleophilic substitution reaction to introduce the chlorine atom. The formation of the tertiary alcohol is a well-established and high-yielding transformation. dalalinstitute.com
| Step | Reaction | Reactants | Product of Step |
|---|---|---|---|
| 2 | Nucleophilic Substitution | (2-cyclobutyl-2-hydroxypentan-2-yl)magnesium halide + Chlorinating Agent (e.g., SOCl₂) | (1-Chloro-2-methylpentan-2-yl)cyclobutane |
| 1 | Grignard Addition | 1-(cyclobutyl)propan-1-one + Propylmagnesium bromide | (2-cyclobutyl-2-hydroxypentan-2-yl)magnesium halide |
Alkylation Reactions for Building the Pentane Backbone
A key retrosynthetic disconnection of the target molecule, this compound, involves the formation of its precursor, the tertiary alcohol 2-cyclobutylpentan-2-ol. The carbon skeleton of this precursor can be assembled through the strategic addition of organometallic reagents to a ketone. Specifically, the 2-methylpentan-2-yl fragment (a tert-hexyl group) can be constructed via alkylation.
A plausible and effective method for creating the required tertiary alcohol is the Grignard reaction. rutgers.edu This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of a ketone or aldehyde. rutgers.edu To form the 2-cyclobutylpentan-2-ol backbone, two primary Grignard-based alkylation strategies can be envisioned:
Route A: The reaction of propylmagnesium bromide with cyclobutyl methyl ketone.
Route B: The reaction of methylmagnesium bromide with cyclobutyl propyl ketone.
Both routes lead to the same tertiary alcohol precursor. The choice between them may depend on the availability and stability of the starting ketones and Grignard reagents. For instance, cyclobutyl methyl ketone is a known compound that can be synthesized from cyclobutanecarbonyl chloride. lookchem.com
| Route | Ketone Substrate | Grignard Reagent | Product (Precursor Alcohol) |
| A | Cyclobutyl methyl ketone | Propylmagnesium bromide | 2-cyclobutylpentan-2-ol |
| B | Cyclobutyl propyl ketone | Methylmagnesium bromide | 2-cyclobutylpentan-2-ol |
This interactive table summarizes the primary alkylation strategies for constructing the tertiary alcohol precursor.
The final step in the synthesis is the conversion of the tertiary alcohol to the target tertiary alkyl chloride. This transformation can be readily achieved by reaction with concentrated hydrochloric acid, a reaction that proceeds via an SN1 mechanism. ncert.nic.in
Convergent and Divergent Synthetic Pathways to this compound
The key fragments are the cyclobutane ring and the pentane backbone. The synthesis would proceed as follows:
Fragment 1 Synthesis: Preparation of a cyclobutane-containing ketone, such as cyclobutyl methyl ketone. This can be achieved from cyclobutanecarboxylic acid, which is converted to the corresponding acyl chloride and then reacted with an appropriate organometallic reagent. lookchem.com
Fragment 2 Synthesis: Preparation of the propyl Grignard reagent (propylmagnesium bromide) from 1-bromopropane (B46711) and magnesium metal.
Fragment Coupling: The two fragments are combined via a Grignard reaction, where propylmagnesium bromide is added to cyclobutyl methyl ketone to form the tertiary alcohol, 2-cyclobutylpentan-2-ol.
Final Functionalization: The tertiary alcohol is converted to the final product, this compound, using a suitable chlorinating agent like concentrated HCl or thionyl chloride (SOCl₂). chemguide.co.ukyoutube.com
Divergent Synthesis: A divergent synthesis begins with a common core structure that is subsequently elaborated into a variety of related molecules. ontosight.aiwikipedia.org While less direct for synthesizing a single target, this approach is powerful for creating a library of analogs for structure-activity relationship studies.
A potential divergent strategy for the target compound could start from cyclobutanone.
Core Reaction: React cyclobutanone with methylmagnesium bromide to produce 1-methylcyclobutanol.
Chain Elaboration: The tertiary alcohol could then undergo a series of reactions to build the pentane chain. For example, dehydration to form methylenecyclobutane, followed by hydroboration-oxidation to introduce a primary alcohol, which can then be further oxidized and alkylated. This linear construction is generally less efficient than a convergent approach for a specific target.
Diversification: The intermediate, 1-methylcyclobutanol, could also be reacted with different reagents to create a range of (1-substituted-2-methyl...)cyclobutane derivatives.
Stereochemical Control in the Formation of the Compound's Stereoisomers
The target molecule, this compound, possesses a chiral center at the quaternary carbon atom bonded to the chlorine and the cyclobutane ring. Therefore, controlling the stereochemistry during its synthesis is a critical consideration for accessing specific enantiomers.
The key stereochemistry-defining step in the proposed convergent synthesis is the nucleophilic addition of the Grignard reagent to the prochiral ketone (cyclobutyl methyl ketone). Without any chiral influence, this reaction will produce a racemic mixture of the tertiary alcohol precursor. stackexchange.com
Achieving stereocontrol in such additions is a significant challenge in organic synthesis. Several advanced methodologies have been developed:
Use of Chiral Ligands: The addition of chiral ligands can coordinate to the magnesium atom of the Grignard reagent, creating a chiral environment that favors the formation of one enantiomer over the other. nih.govic.ac.ukrsc.org Ligands derived from scaffolds like 1,2-diaminocyclohexane (DACH) have shown success in promoting highly enantioselective additions of Grignard reagents to ketones. nih.govrsc.org
Substrate-Controlled Synthesis: If the cyclobutane ring itself contains a chiral center, it can direct the incoming Grignard reagent to one face of the carbonyl group, a process known as diastereoselective synthesis.
Chiral Auxiliaries: Attaching a chiral auxiliary to the ketone could also direct the stereochemical outcome of the Grignard addition.
| Method | Description | Potential Outcome |
| Chiral Ligands | A chiral molecule is added to the reaction to create a chiral complex with the Grignard reagent. ic.ac.uk | Enantiomerically enriched tertiary alcohol. |
| Substrate Control | A pre-existing stereocenter on the ketone substrate influences the direction of nucleophilic attack. | A specific diastereomer is formed preferentially. |
| Enzymatic Methods | Enzymes like lipases can be used for kinetic resolution of the racemic tertiary alcohol precursor. acs.org | Separation of enantiomers, yielding one in high purity. |
This interactive table summarizes methods for achieving stereochemical control in the synthesis of the chiral tertiary alcohol precursor.
Green Chemistry Considerations in the Synthesis of Halogenated Cycloalkanes
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. yale.edu The synthesis of this compound can be evaluated and optimized through this lens.
Atom Economy: The Grignard reaction itself has good atom economy, as most atoms from the reactants are incorporated into the product. The final chlorination step, if using SOCl₂, is also efficient as the byproducts (SO₂ and HCl) are gases and easily removed. chemguide.co.uk
Safer Solvents: Traditional solvents for Grignard reactions, such as diethyl ether and tetrahydrofuran (B95107) (THF), are volatile and flammable. Greener alternatives like cyclopentyl methyl ether (CPME) have been shown to be effective and offer advantages in terms of a higher boiling point and greater stability.
Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. yale.edu While Grignard reactions may require heating to initiate, minimizing reaction times and using highly reactive starting materials can improve energy efficiency.
Use of Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a core principle of green chemistry. yale.edu While the Grignard reaction is stoichiometric in magnesium, catalytic methods for the synthesis of tertiary alcohols are being developed. mdpi.comresearchgate.net For the chlorination step, catalytic methods could potentially replace the use of stoichiometric reagents like thionyl chloride.
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Designing high-yield steps to minimize byproducts. |
| Atom Economy | Grignard and chlorination steps are inherently efficient. |
| Safer Solvents | Using CPME instead of THF or diethyl ether for the Grignard reaction. |
| Energy Efficiency | Optimizing reaction conditions to minimize heating and reaction times. |
| Catalysis | Exploring catalytic enantioselective Grignard additions to reduce the need for chiral auxiliaries. researchgate.net |
| Reduce Derivatives | The proposed synthesis avoids the use of protecting groups. |
This interactive table outlines the application of green chemistry principles to the proposed synthesis.
Mechanistic Investigations of 1 Chloro 2 Methylpentan 2 Yl Cyclobutane Reactivity
Nucleophilic Substitution Chemistry at the Quaternary Chlorinated Center
The substitution of the chlorine atom in (1-Chloro-2-methylpentan-2-yl)cyclobutane presents a classic case for the study of nucleophilic substitution reactions at a tertiary carbon center. The steric congestion around the reactive site profoundly influences the viability of different mechanistic pathways.
The SN1 (Substitution Nucleophilic Unimolecular) mechanism is expected to be the predominant pathway for nucleophilic substitution of this compound. This is due to the formation of a relatively stable tertiary carbocation upon the departure of the chloride leaving group. The rate of an SN1 reaction is dependent solely on the concentration of the substrate, following first-order kinetics (rate = k[(alkyl halide)]).
The solvolysis of this compound in a protic solvent, such as ethanol, would proceed through the formation of a tertiary carbocation intermediate. This intermediate can then be attacked by the solvent molecule acting as a nucleophile. The initial, rate-determining step is the ionization of the C-Cl bond.
Table 1: Hypothetical Relative Rates of Solvolysis for this compound in Different Solvents
| Solvent (Nucleophile) | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| 80% Ethanol / 20% Water | 65.4 | 1.00 |
| 50% Ethanol / 50% Water | 70.5 | 5.8 |
| Water | 78.4 | 33.6 |
| Acetic Acid | 6.2 | 0.05 |
| Methanol | 32.7 | 0.23 |
Note: The data in this table is hypothetical and serves to illustrate the expected trend for SN1 reactions based on solvent polarity.
The stability of the formed carbocation is crucial for the facility of the SN1 reaction. The tertiary carbocation, (2-methylpentan-2-yl)cyclobutane cation, is stabilized by the inductive effect of the three alkyl groups attached to the positively charged carbon.
The SN2 (Substitution Nucleophilic Bimolecular) reaction mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. In the case of this compound, the quaternary carbon center is highly sterically hindered. The bulky cyclobutyl group and the methyl and propyl groups attached to the alpha-carbon effectively block the trajectory for a backside attack by a nucleophile.
Consequently, the SN2 pathway is considered non-viable for this substrate. The energy of the transition state for an SN2 reaction would be prohibitively high due to severe steric repulsion between the incoming nucleophile and the alkyl groups surrounding the electrophilic carbon.
While intermolecular nucleophilic attack is a common reaction pathway, the structure of this compound does not lend itself to facile intramolecular cyclization through nucleophilic attack under typical conditions. For an intramolecular reaction to occur, a nucleophilic moiety would need to be present within the molecule at a position that allows for the formation of a stable 5- or 6-membered ring. In this specific compound, there are no suitably positioned internal nucleophiles to attack the electrophilic carbon bearing the chlorine. Therefore, intramolecular cyclization pathways involving nucleophilic attack are not considered a significant reaction channel for this molecule.
Elimination Reactions (E1 and E2)
Elimination reactions are often in competition with nucleophilic substitution reactions. For this compound, both unimolecular (E1) and bimolecular (E2) elimination pathways are plausible, leading to the formation of alkenes.
The elimination of HCl from this compound can result in the formation of different constitutional isomers of alkenes, depending on which β-hydrogen is removed. The regioselectivity of this reaction is governed by the reaction conditions, particularly the nature of the base used.
Saytzeff's Rule: In many elimination reactions, the more substituted (and therefore more stable) alkene is the major product. This is known as the Saytzeff (or Zaitsev) product. For this compound, removal of a β-hydrogen from the pentyl chain would lead to the more substituted alkene.
Hofmann's Rule: When a sterically hindered base is used, the major product is often the less substituted alkene. This is because the bulky base can more easily access the less sterically hindered β-hydrogens. This is known as the Hofmann product.
The E1 mechanism, which proceeds through a carbocation intermediate, generally favors the formation of the more stable Saytzeff product. The E2 mechanism, being a concerted process, is more sensitive to the steric bulk of the base.
Table 2: Predicted Product Distribution in the Elimination of this compound with Different Bases
| Base | Mechanism | Major Product | Minor Product |
| Sodium Ethoxide (NaOEt) | E2 | 1-(2-Methylpentan-2-yl)cyclobut-1-ene (Saytzeff) | (2-Methylpentan-2-ylidene)cyclobutane (Hofmann) |
| Potassium tert-Butoxide (KOtBu) | E2 | (2-Methylpentan-2-ylidene)cyclobutane (Hofmann) | 1-(2-Methylpentan-2-yl)cyclobut-1-ene (Saytzeff) |
| Ethanol (EtOH), heat | E1 | 1-(2-Methylpentan-2-yl)cyclobut-1-ene (Saytzeff) | (2-Methylpentan-2-ylidene)cyclobutane (Hofmann) |
Note: The product distribution in this table is a theoretical prediction based on established principles of regioselectivity in elimination reactions.
The stereochemistry of elimination reactions is another important aspect of their mechanism.
E1 Reaction: The E1 reaction is not stereospecific. Because it proceeds through a planar carbocation intermediate, the base can abstract a proton from either side of the adjacent carbon, leading to a mixture of E and Z isomers if applicable. However, for the major Saytzeff product, 1-(2-methylpentan-2-yl)cyclobut-1-ene, the double bond is within the cyclobutane (B1203170) ring, so E/Z isomerism is not possible. For the Hofmann product, (2-methylpentan-2-ylidene)cyclobutane, there is also no E/Z isomerism around the exocyclic double bond.
E2 Reaction: The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. This means that the hydrogen and the chlorine must be in the same plane and on opposite sides of the C-C bond. In the case of this compound, the flexibility of the acyclic pentyl chain allows for rotation to achieve the necessary anti-periplanar conformation for elimination to occur. The constraints of the cyclobutane ring would influence the feasibility of eliminating a proton from the ring versus the acyclic chain. The puckered nature of the cyclobutane ring can make achieving a perfect anti-periplanar geometry challenging, which may influence the rate of elimination involving ring protons.
Radical Reactions and Their Role in Transformations
Radical reactions offer a powerful avenue for the functionalization and transformation of saturated carbocycles like cyclobutane. The presence of a tertiary alkyl chloride in this compound, along with the strained cyclobutyl ring, provides multiple sites for radical-initiated processes.
Free Radical Chlorination of Cyclobutane Derivatives
Free-radical halogenation is a classic transformation for alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orgsavemyexams.com In the case of this compound, the reaction with chlorine under UV light would be expected to lead to a mixture of polychlorinated products. The selectivity of this process is governed by the relative stability of the potential radical intermediates.
Studies on the gas-phase chlorination of substituted cyclobutanes, such as chlorocyclobutane (B72530) and methylcyclobutane, have shown that these compounds are more reactive than their cyclopentyl and cyclohexyl analogs. rsc.org This enhanced reactivity is attributed to the release of ring strain upon formation of the cyclobutyl radical intermediate. rsc.org For this compound, hydrogen abstraction can occur at various positions on both the cyclobutane ring and the alkyl side chain.
The expected major products would arise from the formation of the most stable radical intermediates. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. Therefore, hydrogen abstraction would preferentially occur at the tertiary carbon of the pentyl chain and the tertiary carbon of the cyclobutane ring (if any were present). However, in our specific molecule, the tertiary carbon of the side chain is already substituted with a chlorine atom. Thus, the most likely sites for hydrogen abstraction on the side chain are the secondary carbons. On the cyclobutane ring, all carbons are secondary.
The regioselectivity of chlorination is often not very high, leading to a statistical distribution of products, especially at higher temperatures. youtube.com However, the inherent strain in the cyclobutane ring can influence this distribution. The formation of a radical on the cyclobutane ring is favored due to the partial relief of this strain in the transition state leading to the radical. rsc.org
| Position of Hydrogen Abstraction | Type of Radical Formed | Expected Relative Reactivity |
| C1 of Cyclobutane | Secondary | High |
| C2/C4 of Cyclobutane | Secondary | Moderate |
| C3 of Cyclobutane | Secondary | Moderate |
| C3 of Pentyl Chain | Secondary | Moderate |
| C4 of Pentyl Chain | Secondary | Moderate |
| C1 of Pentyl Chain (methyl) | Primary | Low |
| C5 of Pentyl Chain | Primary | Low |
This table provides a qualitative prediction of reactivity based on radical stability and statistical factors.
Radical-Initiated Ring-Opening Reactions of the Cyclobutane Moiety
The significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions initiated by radical species. nih.govmasterorganicchemistry.com These reactions are driven by the thermodynamic benefit of relieving this strain. The formation of a radical on the cyclobutane ring can lead to β-scission of a C-C bond within the ring, resulting in a linear alkyl radical.
For this compound, a radical generated on the cyclobutane ring, for instance by hydrogen abstraction, could initiate ring opening. The cleavage of the C1-C2 or C1-C4 bond would lead to the formation of a distonic radical cation, which can then undergo further reactions.
Recent studies have explored photoredox-catalyzed methods for the ring-opening of cyclobutanes. rsc.org These methods often involve the generation of a radical on a substituent attached to the cyclobutane ring, which then triggers the ring-opening process. While our specific molecule does not have a carbonyl or other activating group commonly used in these studies, the principles of strain-release-driven radical ring-opening remain relevant. The stability of the resulting open-chain radical will play a crucial role in determining the facility of this process.
Ring-Opening and Rearrangement Processes of the Cyclobutane Ring
Beyond radical-initiated pathways, the strained cyclobutane ring can undergo a variety of ring-opening and rearrangement reactions under thermal, photochemical, or catalytic conditions. These transformations are often driven by the release of ring strain and can lead to the formation of more complex or stable acyclic or larger ring systems.
Thermal and Photochemical Ring Opening Reactions
Thermal and photochemical reactions provide the necessary energy to overcome the activation barrier for the cleavage of the C-C bonds in the cyclobutane ring.
Thermal Ring Opening: The thermal cleavage of a cyclobutane ring to form two alkene molecules is a classic example of a pericyclic reaction. For an unsubstituted cyclobutane, this reaction requires high temperatures and proceeds through a diradical intermediate. The stereochemistry of this process is governed by the principles of orbital symmetry. masterorganicchemistry.com For a substituted cyclobutane like this compound, thermal cleavage would be expected to yield a mixture of alkenes. The substitution pattern on the ring will influence the activation energy and the regioselectivity of the bond cleavage.
Photochemical Ring Opening: Photochemical activation, typically using UV light, can also induce the ring-opening of cyclobutanes. researchgate.net These reactions often proceed through different mechanistic pathways than their thermal counterparts, sometimes involving excited states and leading to different product distributions. nih.gov For instance, the photochemical ring-opening of alkylcyclobutenes has been shown to be a true excited-state process. researchgate.net While our molecule is a cyclobutane and not a cyclobutene (B1205218), photochemical energy input could still be sufficient to induce C-C bond homolysis and subsequent ring-opening.
Acid-Catalyzed and Metal-Catalyzed Rearrangements Leading to Ring Expansion or Contraction
The presence of a leaving group, such as the chlorine atom in this compound, can facilitate rearrangements under acidic or metallic catalysis.
Acid-Catalyzed Rearrangements: In the presence of a Lewis or Brønsted acid, the chlorine atom can be abstracted, leading to the formation of a carbocation. This carbocation can then undergo rearrangement to relieve ring strain. A common rearrangement for cyclobutylcarbinyl cations is ring expansion to a cyclopentyl cation. In the case of this compound, if a carbocation were to form at the carbon bearing the chlorine atom, a subsequent alkyl shift from the cyclobutane ring could lead to a ring-expanded cyclopentanone (B42830) derivative after workup.
Metal-Catalyzed Rearrangements: Transition metals can also catalyze the rearrangement of strained rings. nih.gov For example, palladium, rhodium, and copper catalysts have been shown to promote the ring-opening and rearrangement of various cyclobutane derivatives. nih.gov The mechanism of these reactions often involves oxidative addition of a C-C bond to the metal center, followed by reductive elimination or other transformations to yield the rearranged product. The specific outcome of such a reaction with this compound would depend on the choice of metal catalyst and reaction conditions.
Influence of Ring Strain on Reaction Energetics and Product Distribution
The concept of ring strain is central to understanding the reactivity of this compound. The total strain energy in a cyclobutane ring is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°), torsional strain (eclipsing interactions between adjacent C-H bonds), and steric strain (transannular interactions). libretexts.orglibretexts.org
| Type of Strain | Contribution to Total Ring Strain in Cyclobutane |
| Angle Strain | Significant, due to C-C-C bond angles of approximately 90°. libretexts.org |
| Torsional Strain | Significant in a planar conformation, partially relieved by puckering. masterorganicchemistry.com |
| Steric Strain | Can become significant with bulky substituents. nih.gov |
This inherent strain energy lowers the activation energy for reactions that involve ring-opening, as the release of this strain provides a thermodynamic driving force. researchgate.net For example, in the free radical chlorination discussed earlier, the transition state for hydrogen abstraction from the cyclobutane ring is stabilized by the partial release of ring strain, making this process more favorable than in a comparable acyclic system. rsc.org
Similarly, in ring-opening and rearrangement reactions, the product distribution is heavily influenced by the extent to which ring strain is relieved in the transition state and the final products. Reactions that lead to the formation of more stable, less strained structures, such as cyclopentane (B165970) derivatives through ring expansion, are often favored. The substituents on the cyclobutane ring can also influence the energetics by introducing additional steric interactions or by stabilizing intermediates, thereby directing the reaction towards a specific pathway.
Stereochemical Analysis and Conformational Dynamics of 1 Chloro 2 Methylpentan 2 Yl Cyclobutane
Enantiomerism and Diastereomerism in the Compound
The structure of (1-Chloro-2-methylpentan-2-yl)cyclobutane contains multiple stereocenters, which theoretically gives rise to several stereoisomers. The carbon of the cyclobutane (B1203170) ring attached to the pentyl side chain is a stereocenter, as is the quaternary carbon of the pentyl group (C2). The presence of these chiral centers suggests the existence of enantiomers and diastereomers.
Assignment of Absolute and Relative Stereochemistry
A detailed assignment of absolute (R/S) and relative (cis/trans, syn/anti) stereochemistry for the various possible isomers of this compound would require specific spectroscopic and crystallographic data. Such data is not currently available in the scientific literature. Determining the precise spatial arrangement of the substituents on both the cyclobutane ring and the pentyl side chain is crucial for understanding the molecule's properties and potential interactions.
Stereoselective Synthetic Approaches to Specific Isomers
While general methods for the stereoselective synthesis of substituted cyclobutanes exist, no published synthetic routes specifically targeting the individual stereoisomers of this compound have been found. nih.govmdpi.comrsc.orgnih.gov Research in this area would be necessary to isolate and study the properties of each unique isomer.
Conformational Analysis of the Cyclobutane Ring and Pentane (B18724) Side Chain
Puckering Modes and Inversion Barriers of the Cyclobutane Ring
Substituted cyclobutane rings are known to adopt non-planar, puckered conformations to relieve torsional strain. ic.ac.ukquora.com The degree of puckering and the energy barrier to ring inversion are highly dependent on the nature and orientation of the substituents. nih.govnih.gov For this compound, the large steric bulk of the pentyl group would be expected to significantly influence the ring's preferred conformation and the dynamics of its inversion. However, specific experimental or computational data on these parameters for this compound are not available.
Influence of Steric Interactions on Preferred Conformations
The close proximity of the bulky substituents in this compound would lead to significant steric interactions. These interactions would be the primary determinant of the molecule's most stable conformation, dictating the puckering of the cyclobutane ring and the rotational state of the pentane side chain. A detailed understanding of these steric clashes requires computational modeling or advanced spectroscopic techniques, neither of which has been reported for this compound.
Information on "this compound" is Not Available in Publicly Accessible Scientific Literature
A comprehensive and thorough search of publicly available scientific databases and literature has revealed no specific information on the chemical compound "this compound." Consequently, it is not possible to provide an article on its stereochemical analysis, conformational dynamics, or the chirality transfer in its reactions as requested.
Without any dedicated research on this compound, any discussion on the following topics would be purely speculative and would not meet the criteria of a scientifically accurate and informative article:
Chirality Transfer in Reactions Involving this compound
There is no published information regarding reactions involving this compound, and therefore, the mechanisms and stereochemical outcomes, such as chirality transfer, have not been studied or reported. This absence of data makes it impossible to create the requested data tables and detailed research findings.
Advanced Spectroscopic Characterization for Elucidating Structure and Reaction Pathways
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of (1-Chloro-2-methylpentan-2-yl)cyclobutane, providing detailed information on the carbon skeleton, proton environments, and stereochemistry.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The presence of the chlorine atom causes a significant downfield shift for the quaternary carbon to which it is attached. The puckered conformation of the cyclobutane (B1203170) ring can also lead to distinct chemical shifts for its carbon atoms. researchgate.netdocbrown.info
Predicted ¹H NMR Chemical Shifts This interactive table provides predicted chemical shift ranges for the protons in this compound.
| Protons | Predicted δ (ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₃ (on C2') | 1.5 - 1.7 | Singlet (s) |
| -CH₂Cl (C1') | 3.6 - 3.8 | Singlet (s) |
| -CH₂- (C3') | 1.4 - 1.6 | Triplet (t) |
| -CH₂- (C4') | 1.3 - 1.5 | Multiplet (m) |
| -CH₃ (C5') | 0.9 - 1.1 | Triplet (t) |
| Cyclobutane -CH- | 2.2 - 2.5 | Multiplet (m) |
Predicted ¹³C NMR Chemical Shifts This interactive table provides predicted chemical shift ranges for the carbons in this compound.
| Carbon | Predicted δ (ppm) |
|---|---|
| C2' (Quaternary, C-Cl) | 70 - 80 |
| C1' (-CH₂Cl) | 50 - 60 |
| C2' (-CH₃) | 25 - 35 |
| C3' (-CH₂-) | 40 - 50 |
| C4' (-CH₂-) | 20 - 30 |
| C5' (-CH₃) | 10 - 15 |
| Cyclobutane C1 | 45 - 55 |
| Cyclobutane C2/C4 | 20 - 30 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. slideshare.netyoutube.comsdsu.eduomicsonline.orglibretexts.org
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would confirm the connectivity within the pentyl chain (e.g., between the protons on C3', C4', and C5') and within the cyclobutane ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons, allowing for the definitive assignment of each carbon atom based on the already assigned proton signals. youtube.comuvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the methyl protons (on C2') to the quaternary carbon (C2') and the cyclobutane C1, as well as from the chloromethyl protons (C1') to C2' and C3', thereby piecing together the entire carbon framework. youtube.comsdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for stereochemical analysis. NOE cross-peaks could be observed between the methyl group protons and protons on the cyclobutane ring, helping to define the preferred conformation and the spatial relationship between the substituents.
Expected Key 2D NMR Correlations This interactive table summarizes the crucial correlations expected in the 2D NMR spectra of this compound.
| Experiment | Correlating Nuclei | Type of Information |
|---|---|---|
| COSY | H on C4' ↔ H on C5' | Confirms pentyl chain connectivity |
| H on C3' ↔ H on C4' | Confirms pentyl chain connectivity | |
| H within cyclobutane ring | Confirms cyclobutane spin system | |
| HSQC | All C-H pairs | Direct C-H one-bond connectivity |
| HMBC | -CH₃ (on C2') protons ↔ C2', C3', Cyclobutane C1 | Confirms attachment of pentyl group to cyclobutane |
| -CH₂Cl protons ↔ C2', C3' | Confirms position of chloromethyl group |
| NOESY | -CH₃ (on C2') protons ↔ Cyclobutane protons | Through-space proximity and conformation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy provides valuable information about the functional groups present in the molecule and can offer insights into its conformational properties. dtic.milnih.gov
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by absorptions from C-H and C-Cl bond vibrations. The C-Cl stretch for a tertiary alkyl chloride is a key diagnostic peak. researchgate.netorgchemboulder.comscribd.comlibretexts.org The spectrum would also feature characteristic bands for the cyclobutane ring, including ring puckering and deformation modes. dtic.milresearchgate.net
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-Cl stretch is also Raman active. The symmetric vibrations of the carbon skeleton, which might be weak in the IR spectrum, are often strong in the Raman spectrum, providing a more complete picture of the vibrational modes.
Expected Vibrational Frequencies This interactive table lists the principal vibrational modes and their expected frequency ranges.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (alkyl & cyclobutane) | 2850 - 3000 | Strong |
| C-H bend (CH₂, CH₃) | 1350 - 1470 | Medium |
| C-Cl stretch (tertiary) | 550 - 750 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
HRMS is a powerful tool for determining the elemental composition of a molecule and for studying its fragmentation patterns, which can provide structural clues. nih.govnih.govacs.org
The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. youtube.com This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units.
The primary fragmentation pathway is expected to be the loss of the chlorine atom to form a stable tertiary carbocation. This fragment is likely to be the base peak in the spectrum. Subsequent fragmentations would involve the loss of alkyl radicals from the pentyl chain or the cyclobutane ring.
Predicted HRMS Fragmentation This interactive table outlines the expected major fragments in the mass spectrum.
| m/z (for ³⁵Cl) | Ion Formula | Description |
|---|---|---|
| 188.1332 | [C₁₁H₂₁Cl]⁺ | Molecular Ion [M]⁺ |
| 190.1302 | [C₁₁H₂₁³⁷Cl]⁺ | Molecular Ion [M+2]⁺ |
| 153.1643 | [C₁₁H₂₁]⁺ | Loss of ·Cl (likely base peak) |
| 125.1330 | [C₉H₁₇]⁺ | Loss of ·Cl and ·C₂H₄ |
| 97.0966 | [C₇H₁₃]⁺ | Loss of ·Cl and ·C₄H₈ (butene) |
| 57.0704 | [C₄H₉]⁺ | Butyl cation |
Chiroptical Spectroscopy (e.g., CD/ORD) for Chiral Compound Characterization
The quaternary carbon atom (C2' of the pentyl chain) in this compound is a stereocenter, making the molecule chiral. researchgate.netnih.gov Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing the enantiomers of this compound. nih.govresearchgate.netacs.org
Circular Dichroism (CD): A CD spectrum measures the differential absorption of left and right circularly polarized light. While the molecule lacks a strong chromophore for UV-Vis absorption, weak electronic transitions may give rise to a CD signal (Cotton effect). The two enantiomers would produce mirror-image CD spectra.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. Similar to CD, the two enantiomers would exhibit mirror-image ORD curves.
These techniques are crucial for determining the enantiomeric excess (ee) of a sample and for assigning the absolute configuration of the chiral center, often by comparing the experimental spectra with those predicted by quantum chemical calculations. nih.gov
X-ray Crystallography of Solid Derivatives for Definitive Structural Determination
While the parent compound is likely a liquid or oil, single-crystal X-ray crystallography provides the most unambiguous method for structural determination. nih.gov To achieve this, a solid crystalline derivative of this compound would need to be synthesized.
Once a suitable crystal is obtained, X-ray diffraction analysis can provide precise data on:
Atomic Connectivity: Confirming the entire molecular framework.
Bond Lengths and Angles: Providing exact geometric parameters, including the puckering of the cyclobutane ring. researchgate.netrsc.orgresearchgate.net
Absolute Stereochemistry: Unambiguously determining the R/S configuration of the chiral center, which is often challenging to assign by other methods alone. nih.gov
This technique serves as the ultimate proof of structure, validating the assignments made by other spectroscopic methods.
Comparative Studies with Analogues and Derivatives of 1 Chloro 2 Methylpentan 2 Yl Cyclobutane
Reactivity Comparisons with Other Chlorinated Cyclobutanes and Small Ring Halides
The chemical reactivity of (1-Chloro-2-methylpentan-2-yl)cyclobutane is significantly influenced by the inherent ring strain of the cyclobutane (B1203170) moiety. Cyclobutane rings possess considerable angle and torsional strain, making them more reactive than their acyclic or larger-ring counterparts like cyclopentane (B165970) and cyclohexane. nih.govlibretexts.org This strain energy, approximately 26.3 kcal/mol for the parent cyclobutane, is a driving force in reactions that can lead to ring-opening or the formation of a more stable transition state. nih.gov
Compared to other small ring halides, such as chlorinated cyclopropanes, chlorinated cyclobutanes exhibit distinct reactivity patterns. Cyclopropane has even higher ring strain (28.1 kcal/mol) and its C-C bonds have more p-character, leading to reactions where the ring opens more readily. nih.govrsc.org In contrast, cyclobutanes are less prone to ring-opening and more typically undergo substitution and elimination reactions characteristic of secondary and tertiary alkyl halides. researchgate.netpharmaguideline.com However, reactions like nucleophilic substitution on cyclobutyl halides are generally slower than on open-chain secondary halides due to increased strain in the transition state. acs.org
The specific compound, this compound, features a chlorine atom on the cyclobutane ring at a carbon that is also bonded to a bulky quaternary carbon group. This structure presents significant steric hindrance to direct backside attack, which is required for an S(_N)2 mechanism. ncert.nic.in Consequently, S(_N)2 reactions are expected to be extremely slow. The reactivity is more likely to proceed through S(_N)1 or elimination (E1 and E2) pathways, facilitated by the formation of a relatively stable secondary carbocation on the cyclobutane ring.
| Compound Type | Dominant Reaction Pathways | Key Influencing Factors | Relative Reactivity in Substitution/Elimination |
|---|---|---|---|
| Chlorocyclopropanes | Ring-opening, Substitution with rearrangement | High ring strain (~28 kcal/mol), High p-character of C-C bonds | Slow, often with rearrangement |
| Chlorocyclobutanes (General) | S(_N)1, S(_N)2, E1, E2 | Moderate ring strain (~26 kcal/mol), Steric hindrance | Slower than acyclic analogues |
| This compound | S(_N)1, E1, E2 | Moderate ring strain, Significant steric hindrance from quaternary carbon | S(_N)2 highly disfavored; S(_N)1/Elimination likely |
| Chlorocyclopentanes | S(_N)1, S(_N)2, E1, E2 | Low ring strain (~7 kcal/mol) | Similar to acyclic secondary halides |
Influence of Different Halogens and Alkyl Substituents on Chemical Behavior
The chemical behavior of this compound can be modulated by altering the halogen or the alkyl substituents. The identity of the halogen is a critical factor in substitution and elimination reactions because it functions as the leaving group. libretexts.org The reactivity of alkyl halides generally increases in the order R-Cl < R-Br < R-I. This trend is due to the decreasing strength of the carbon-halogen bond and the increasing stability of the resulting halide anion, which makes iodide the best leaving group and chloride a comparatively poorer one. researchgate.net Replacing the chlorine atom in the title compound with bromine or iodine would therefore be expected to significantly increase the rates of both substitution (S(_N)1) and elimination (E1, E2) reactions.
Changes to the alkyl substituents also have a profound impact. The large (2-methylpentan-2-yl) group creates significant steric bulk around the reaction center. ncert.nic.in Modifying this group—for instance, by replacing the pentyl chain with a smaller ethyl group to form (1-chloro-2-methylbutan-2-yl)cyclobutane—would slightly reduce steric hindrance, but the presence of the quaternary carbon would still heavily disfavor the S(_N)2 pathway. Conversely, increasing the size of the alkyl groups would further inhibit any potential bimolecular reactions. The methyl group on the quaternary carbon also plays a role; its replacement with a larger alkyl group would increase steric crowding. These modifications primarily influence the competition between S(_N)1/E1 and E2 pathways, with increased steric hindrance in the substrate or the base favoring elimination reactions. msu.edulibretexts.org
| Analogue of this compound | Structural Change | Effect on Leaving Group Ability | Effect on Steric Hindrance | Predicted Impact on Reaction Rate (S(_N)1/E1) |
|---|---|---|---|---|
| (1-Bromo-2-methylpentan-2-yl)cyclobutane | Cl → Br | Increased | No change | Increased |
| (1-Iodo-2-methylpentan-2-yl)cyclobutane | Cl → I | Significantly Increased | No change | Significantly Increased |
| (1-Chloro-2-ethylpentan-2-yl)cyclobutane | Quaternary -CH(_3) → -CH(_2)CH(_3) | No change | Increased | Decreased (due to steric hindrance affecting carbocation formation/stability) |
| (1-Chloro-2-methylbutan-2-yl)cyclobutane | pentan-2-yl → butan-2-yl | No change | Slightly Decreased | Slightly Increased |
General Trends in Quaternary Carbon Chemistry with Varied Substituent Patterns
The defining feature of the substituent on this compound is its quaternary carbon atom. A quaternary carbon is bonded to four other carbon atoms, resulting in a highly substituted and sterically congested environment. wikipedia.org The presence of this structural motif has major implications for the reactivity of the adjacent chlorocyclobutane (B72530) ring.
A primary trend in the chemistry of compounds with quaternary centers is the steric inhibition of bimolecular reactions (S(_N)2 and E2) at adjacent carbons. ncert.nic.infiveable.me For the title compound, any nucleophile or base attempting to access the chlorinated carbon or a beta-hydrogen on the cyclobutane ring would face significant non-bonded repulsive interactions from the bulky alkyl groups on the quaternary carbon.
| Reaction Type | Reactivity at Atom Adjacent to Quaternary Carbon | Reason |
|---|---|---|
| S(_N)2 (Substitution, bimolecular) | Highly Disfavored / Extremely Slow | Severe steric hindrance prevents backside attack by the nucleophile. ncert.nic.in |
| S(_N)1 (Substitution, unimolecular) | Favored (if carbocation is stable) | Steric hindrance is relieved in the planar carbocation intermediate. |
| E2 (Elimination, bimolecular) | Disfavored (if base is bulky) | Steric hindrance can prevent the base from abstracting a beta-hydrogen. |
| E1 (Elimination, unimolecular) | Favored (competes with S(_N)1) | Proceeds through the same carbocation intermediate as S(_N)1. |
Cyclobutane Scaffolds as Building Blocks in the Synthesis of Complex Molecules
Cyclobutane rings are valuable structural motifs found in a wide array of complex natural products, including terpenoids, alkaloids, and steroids. rsc.orgresearchgate.net These strained four-membered rings not only contribute to the unique three-dimensional architecture of these molecules but are also key to their biological activities. rsc.orgrsc.org As a result, cyclobutane derivatives are important building blocks in synthetic organic chemistry. mdpi.com
The functionalized nature of this compound makes its core scaffold potentially useful in synthesis. The chlorine atom serves as a handle for further chemical transformations, allowing for the introduction of other functional groups via substitution or for the creation of a double bond via elimination. The bulky, sterically demanding substituent could be used to direct the stereochemical outcome of reactions on other parts of a larger molecule.
Synthetic strategies often employ the controlled ring-opening or ring-expansion of cyclobutane derivatives to access different molecular skeletons. researchgate.net The inherent strain in the cyclobutane ring can be harnessed as a driving force for these transformations. For example, the cyclobutane scaffold can be used in [2+2] cycloaddition reactions to build the core ring structure, which is then elaborated into a more complex target molecule. kib.ac.cnnih.gov While this compound itself is a highly specific and substituted example, the principles of using a cyclobutane core apply. The substituents present would offer avenues for diversification, allowing chemists to potentially incorporate this specific architectural element into larger, more complex molecular designs. rsc.org
Future Research Trajectories and Innovations in the Study of 1 Chloro 2 Methylpentan 2 Yl Cyclobutane
Development of Asymmetric Synthetic Methodologies
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceuticals and materials science. The structure of (1-Chloro-2-methylpentan-2-yl)cyclobutane contains at least one stereocenter, making the development of asymmetric synthetic routes a critical area of future research.
Chiral, substituted cyclobutanes are valuable motifs in bioactive compounds and as synthetic intermediates, yet general and effective methods for their asymmetric synthesis remain a challenge. nih.gov Future efforts will likely focus on enantioselective methods to construct the core structure of this compound. Potential strategies could involve:
Catalytic Asymmetric [2+2] Cycloadditions: This powerful technique for forming four-membered rings could be adapted to control the stereochemistry of the cyclobutane (B1203170) core. researchgate.netchemistryviews.org Research could explore the use of novel chiral catalysts, potentially iridium-based, to facilitate the cycloaddition of appropriately substituted alkenes, thereby setting the desired absolute stereochemistry of the cyclobutane ring. chemistryviews.orgacs.org
Enantioselective Functionalization of Pre-formed Rings: An alternative approach involves the enantioselective modification of a pre-existing cyclobutane or cyclobutene (B1205218) scaffold. researchgate.net This could include asymmetric hydrohalogenation or other addition reactions to a cyclobutene precursor, guided by a chiral catalyst to install the chloro and alkyl substituents with high enantiomeric excess. nih.gov
Resolution of Racemic Mixtures: While less elegant than asymmetric synthesis, chiral resolution techniques, such as diastereomeric crystallization or kinetic resolution, could be employed in the short term to isolate enantiomerically pure forms of this compound for further study.
The successful development of these methodologies would not only provide access to enantiopure this compound but also contribute to the broader field of asymmetric synthesis of complex cyclobutane derivatives. researchgate.net
Exploration of Novel Catalytic Transformations for Functionalization
The presence of a tertiary alkyl chloride in this compound offers a handle for a variety of functionalization reactions. However, the steric hindrance around the quaternary carbon and the inherent strain of the cyclobutane ring present unique challenges and opportunities for catalysis.
Future research is expected to delve into catalytic methods to modify this compound, including:
Cross-Coupling Reactions: Developing catalytic systems, likely involving nickel or palladium, for the cross-coupling of the tertiary alkyl chloride with various nucleophiles would be a significant advancement. science.govberkeley.edu This could enable the formation of new carbon-carbon and carbon-heteroatom bonds at the sterically congested center, a notoriously difficult transformation. nih.govorganic-chemistry.org Cobalt-catalyzed systems could also prove effective for creating sterically hindered quaternary centers. organic-chemistry.org
C-H Functionalization: Direct, catalytic functionalization of the C-H bonds on the cyclobutane ring or the pentyl side chain would offer a highly efficient way to introduce new functional groups. researchgate.net This would bypass the need for pre-functionalized starting materials and allow for the late-stage diversification of the molecular scaffold.
Ring-Opening and Expansion Reactions: The strain energy of the cyclobutane ring can be harnessed as a driving force for catalytic ring-opening or ring-expansion reactions. mdpi.com This could lead to the synthesis of novel acyclic or larger-ring structures that would be difficult to access through other means.
The data from these studies will be crucial for understanding the reactivity of this unique molecule and for expanding the toolkit of synthetic organic chemists.
Mechanistic Elucidation of Unprecedented Rearrangements
Strained ring systems like cyclobutane are known to undergo a variety of fascinating and often unexpected rearrangements. thieme-connect.de The specific substitution pattern of this compound could give rise to novel rearrangement pathways under thermal, photochemical, or catalytic conditions.
Future research in this area should focus on:
Computational and Experimental Studies: A combination of theoretical calculations and experimental investigations will be necessary to understand the mechanisms of any observed rearrangements. nih.gov For instance, the vinylcyclobutane rearrangement is a well-studied process that could have analogous pathways in this system. nih.gov
Cationic Rearrangements: The tertiary alkyl chloride can be a precursor to a tertiary carbocation, which could initiate a cascade of rearrangements involving the cyclobutane ring. The stability and fate of such intermediates would be a key area of investigation.
Radical-Mediated Processes: The carbon-chlorine bond can be homolytically cleaved to generate a tertiary radical. The subsequent reactions of this radical, including potential ring-opening or hydrogen atom transfer processes, would be of significant interest.
A thorough understanding of these potential rearrangements is essential for both predicting the stability of this compound and for harnessing its reactivity in a controlled manner to synthesize new molecular architectures. acs.org
Applications in Materials Science through Polymerization or Derivatization
The unique structure of this compound makes it an intriguing candidate as a monomer or a precursor to functional materials. The strained cyclobutane ring could be a source of energy for ring-opening polymerization, and the chloro group provides a site for further modification.
Future research could explore:
Ring-Opening Metathesis Polymerization (ROMP): If a double bond is introduced into the cyclobutane ring to form a cyclobutene derivative, ROMP could be used to synthesize polymers with unique properties. The bulky substituent would likely influence the polymer's microstructure and physical characteristics.
[2+2] Photopolymerization: While the parent compound is saturated, derivatives with appropriate unsaturation could undergo [2+2] photopolymerization to create polymers containing cyclobutane rings in the backbone. nih.govresearchgate.net This can lead to materials with interesting thermal and mechanical properties.
Functional Polymer Additives: Derivatization of this compound could lead to the creation of novel plasticizers, flame retardants, or other polymer additives. The bulky, aliphatic nature of the molecule could impart desirable properties such as increased solubility or altered glass transition temperatures.
The incorporation of this novel building block into polymeric materials could lead to the development of new plastics, elastomers, or composites with tailored properties.
Predictive Modeling for Reaction Discovery in Strained Cycloalkanes
Given the novelty of this compound, computational and predictive modeling will be invaluable in guiding experimental efforts and accelerating discovery.
Future research in this area will likely involve:
Quantum Mechanical Calculations: High-level quantum mechanical calculations can be used to predict the compound's geometric and electronic structure, as well as its reactivity in various chemical transformations. numberanalytics.com This can help in identifying the most promising avenues for experimental investigation.
Molecular Dynamics Simulations: Simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents, catalysts, and other reagents. nih.gov
Machine Learning and AI: As more data on the reactivity of strained systems becomes available, machine learning models could be trained to predict the outcomes of reactions involving compounds like this compound. chemrxiv.org This could lead to the in silico discovery of new reactions and synthetic routes.
The synergy between predictive modeling and experimental work will be crucial for unlocking the full potential of this and other complex, strained cycloalkanes. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
